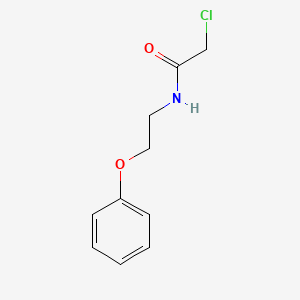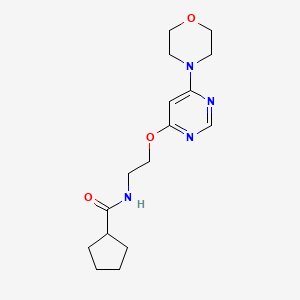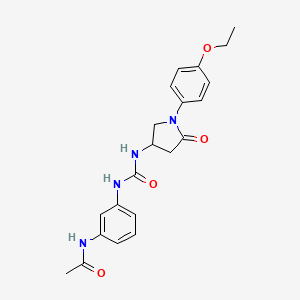
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a synthesized organic compound known for its distinctive structure that features a urea linkage, a phenyl ring, and a pyrrolidine moiety. This combination lends it interesting chemical and potential bioactive properties.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives, which share structural similarities with this compound, interact with their targets by binding to them, thereby initiating a series of biochemical reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives, which share structural similarities with this compound, can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process:
Preparation of Intermediate: Start with the reaction of 4-ethoxyaniline with a suitable reagent (like acyl chloride) to introduce the 4-ethoxyphenyl moiety.
Formation of Pyrrolidinone: React the intermediate with a pyrrolidinone derivative under appropriate conditions to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea.
Final Coupling: Couple this intermediate with a phenylurea compound under mild conditions to achieve the final product.
Industrial Production Methods
For industrial-scale production, optimization of each step to enhance yield and purity is crucial. This may involve:
Use of Catalysts: Catalysts to accelerate the reaction rate and improve selectivity.
Reactor Design: Utilizing advanced reactor designs for efficient heat and mass transfer.
Purification: Implementing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions:
Oxidation: Introduction of oxidative agents may lead to modification of the ethoxyphenyl ring.
Reduction: Reduction reactions can potentially open the pyrrolidinone ring, altering its structure significantly.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminium hydride in anhydrous solvents.
Substitution: Utilizing electrophiles like halogens or nitro groups under mild conditions.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives or open-ring structures.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
In Chemistry
It serves as an intermediate in the synthesis of other complex organic molecules due to its stable urea linkage and phenyl rings.
In Biology
The compound's structural resemblance to bioactive molecules makes it a candidate for pharmacological studies, particularly in enzyme inhibition or as a receptor modulator.
In Medicine
Research may explore its potential as a therapeutic agent, especially due to its pyrrolidinone structure which is common in various drugs.
In Industry
It can be a precursor for materials with specific properties, such as polymers or resins used in advanced materials.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)pyrrolidin-3-yl)acetamide
N-(3-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)ethanamide
Uniqueness:
The ethoxyphenyl group imparts distinct electronic properties, potentially leading to unique biological activity.
The urea linkage is relatively stable, offering better pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFOBPMZZGYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
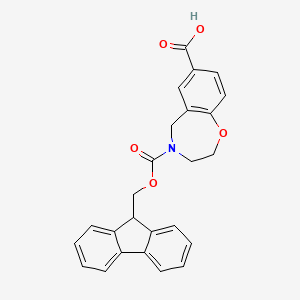
![3,5-dinitro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2934036.png)
![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)
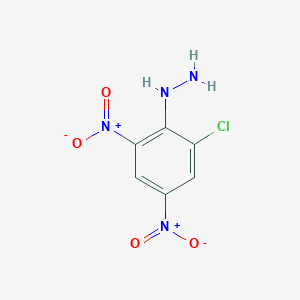
![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![N-(3-fluorophenyl)-3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2934048.png)
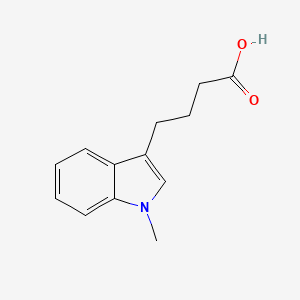
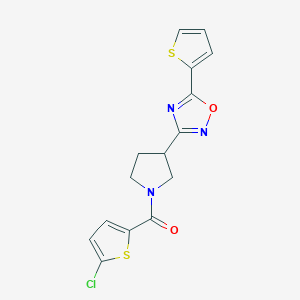
![3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
